molecular formula C10H9NO3S B160885 6-Amino-1-naphthalenesulfonic acid CAS No. 81-05-0

6-Amino-1-naphthalenesulfonic acid

Cat. No.: B160885
CAS No.: 81-05-0
M. Wt: 223.25 g/mol
InChI Key: YUNBHHWDQDGWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-naphthalenesulfonic acid is an organic compound with the molecular formula C₁₀H₉NO₃S. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a sulfonic acid group. This compound is a colorless solid and is primarily used as a precursor in the synthesis of dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Amino-1-naphthalenesulfonic acid is typically synthesized through the sulfonation of 1-naphthylamine with concentrated sulfuric acid at elevated temperatures (around 130°C). This process yields mainly 1-aminonaphthalene-6-sulfonic acid . Another method involves the nitration of naphthalene-2-sulfonic acid to produce mixed 5- and 8-nitronaphthalene-2-sulfonic acids, which are then reduced to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of oleum (a solution of sulfur trioxide in sulfuric acid) to achieve sulfonation. The reaction is typically carried out at controlled temperatures and requires careful handling of reagents to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-naphthalenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 6-Amino-1-naphthalenesulfonic acid exerts its effects involves its ability to interact with various molecular targets. The amino group can form hydrogen bonds with proteins, while the sulfonic acid group can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in biochemical pathways .

Comparison with Similar Compounds

6-Amino-1-naphthalenesulfonic acid can be compared with other aminonaphthalenesulfonic acids, such as:

    1-Aminonaphthalene-4-sulfonic acid: (Piria’s acid)

    1-Aminonaphthalene-5-sulfonic acid: (Laurent’s acid)

    1-Aminonaphthalene-7-sulfonic acid: (1,7-Cleve’s acid)

    2-Aminonaphthalene-1-sulfonic acid: (Tobias acid)

    2-Aminonaphthalene-5-sulfonic acid: (Dahl’s acid)

Uniqueness

This compound is unique due to its specific position of the amino and sulfonic acid groups on the naphthalene ring, which influences its reactivity and the types of derivatives it can form. This positional specificity makes it particularly useful in the synthesis of certain dyes and pigments .

Properties

IUPAC Name

6-aminonaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNBHHWDQDGWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230836
Record name 6-Aminonaphthalene-1-sulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-05-0
Record name D Acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Aminonaphthalene-1-sulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Aminonaphthalene-1-sulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-aminonaphthalene-1-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-AMINONAPHTHALENE-1-SULPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4SEI692W3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-1-naphthalenesulfonic acid
Reactant of Route 2
Reactant of Route 2
6-Amino-1-naphthalenesulfonic acid
Reactant of Route 3
6-Amino-1-naphthalenesulfonic acid
Reactant of Route 4
6-Amino-1-naphthalenesulfonic acid
Reactant of Route 5
6-Amino-1-naphthalenesulfonic acid
Reactant of Route 6
6-Amino-1-naphthalenesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.